N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine
Description
“N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-26-17-12-6-14(7-13-17)20-21(23-16-10-8-15(22)9-11-16)25-19-5-3-2-4-18(19)24-20/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVXCIWWQKONJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as benzil) under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-bromophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).
Amination: The final step involves the introduction of the amine group at the 2-position of the quinoxaline ring. This can be done using amination reagents such as ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles (e.g., thiols, amines) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, dimethylformamide
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines
Scientific Research Applications
Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be explored for similar biological activities.
Material Science: Quinoxaline-based compounds can be used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells.
Agriculture: Quinoxaline derivatives have been investigated for their potential use as pesticides and herbicides.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-phenylquinoxalin-2-amine
- N-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine
- N-(4-bromophenyl)-3-(4-methylphenyl)quinoxalin-2-amine
Uniqueness
“N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” is unique due to the presence of both bromine and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other quinoxaline derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
